

Application Note: Identification of Ethyl Phenoxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Ethyl phenoxyacetate

Cat. No.: B1293768

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification of **ethyl phenoxyacetate** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS instrument parameters, and data analysis. The provided workflow and data tables will assist researchers in the accurate identification of this compound in various sample matrices.

Introduction

Ethyl phenoxyacetate is an aromatic ester with applications in the fragrance and pharmaceutical industries.^{[1][2]} Accurate identification and quantification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like **ethyl phenoxyacetate**.^{[3][4]} This document outlines a comprehensive protocol for the identification of **ethyl phenoxyacetate**.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The goal is to extract **ethyl phenoxyacetate** into a volatile organic solvent suitable for injection into the GC-MS system.

Materials:

- Sample containing **ethyl phenoxyacetate**
- Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)[3][5]
- Anhydrous sodium sulfate (optional, for drying)
- Glassware: vials, pipettes, volumetric flasks
- Centrifuge
- Syringe filters (0.45 μm)
- GC vials with inserts

Procedure:

- Extraction:
 - Liquid Samples: If the sample is a non-aqueous liquid, it may be diluted directly with a suitable volatile solvent. For aqueous samples, a liquid-liquid extraction (LLE) is necessary.
 1. To 10 mL of the aqueous sample, add 10 mL of a water-immiscible volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 2. Vortex the mixture vigorously for 1-2 minutes.
 3. Allow the layers to separate.
 4. Carefully collect the organic layer containing the extracted **ethyl phenoxyacetate**.
 5. Repeat the extraction process on the aqueous layer to ensure complete recovery.

6. Combine the organic extracts.
 - Solid Samples: For solid samples, a solid-liquid extraction can be performed.
 1. Weigh a known amount of the homogenized solid sample.
 2. Add a measured volume of a volatile organic solvent.
 3. Sonicate or vortex the mixture for 15-20 minutes to ensure efficient extraction.
 4. Centrifuge the mixture to pellet the solid material.
 5. Collect the supernatant (the solvent containing the extracted analyte).
- Drying (Optional): If the organic extract contains residual water, pass it through a small column of anhydrous sodium sulfate to dry the solvent.
- Filtration and Transfer: Filter the extract through a 0.45 μm syringe filter to remove any particulate matter.^[3] Transfer the final, clear solution into a GC vial.
- Dilution: The final concentration should be adjusted to be within the linear range of the instrument's detector. A typical starting concentration is around 10 $\mu\text{g/mL}$.^[5]

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of **ethyl phenoxyacetate**. These parameters may require optimization based on the specific instrument and column used.

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 20:1)
Oven Temperature Program	Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	40-450 m/z
Solvent Delay	3 minutes

Data Presentation

The primary identification of **ethyl phenoxyacetate** is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The retention time from the gas chromatogram provides an additional layer of confirmation.

Table 1: Key Properties of **Ethyl Phenoxyacetate**

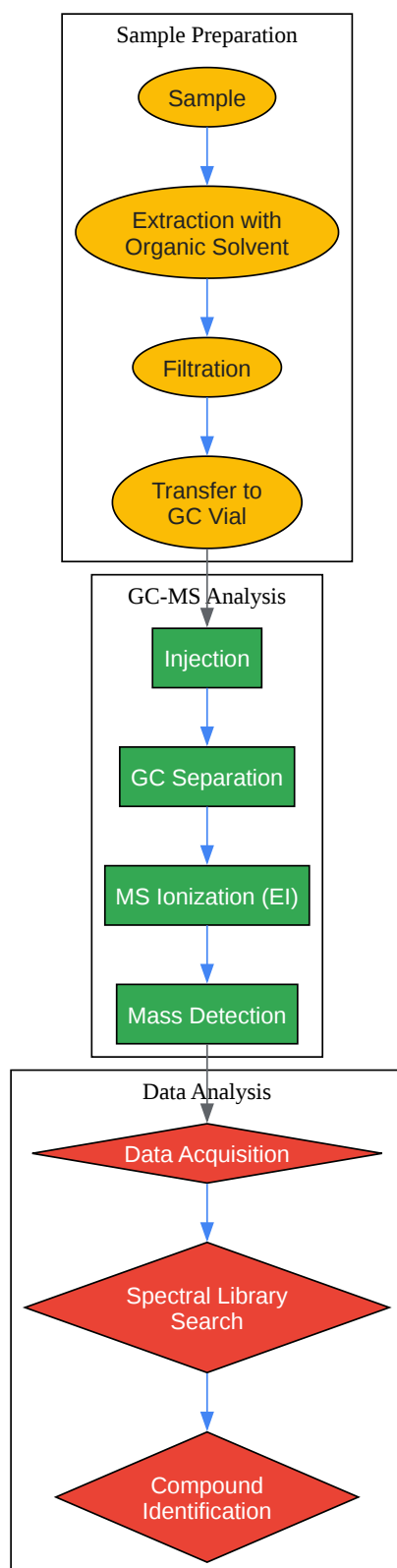
Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
CAS Number	2555-49-9
Boiling Point	251-253 °C

Table 2: Characteristic Mass Fragments of **Ethyl Phenoxyacetate**

The mass spectrum of **ethyl phenoxyacetate** is characterized by several key fragments. The following table lists the major ions and their relative intensities that can be used for identification.

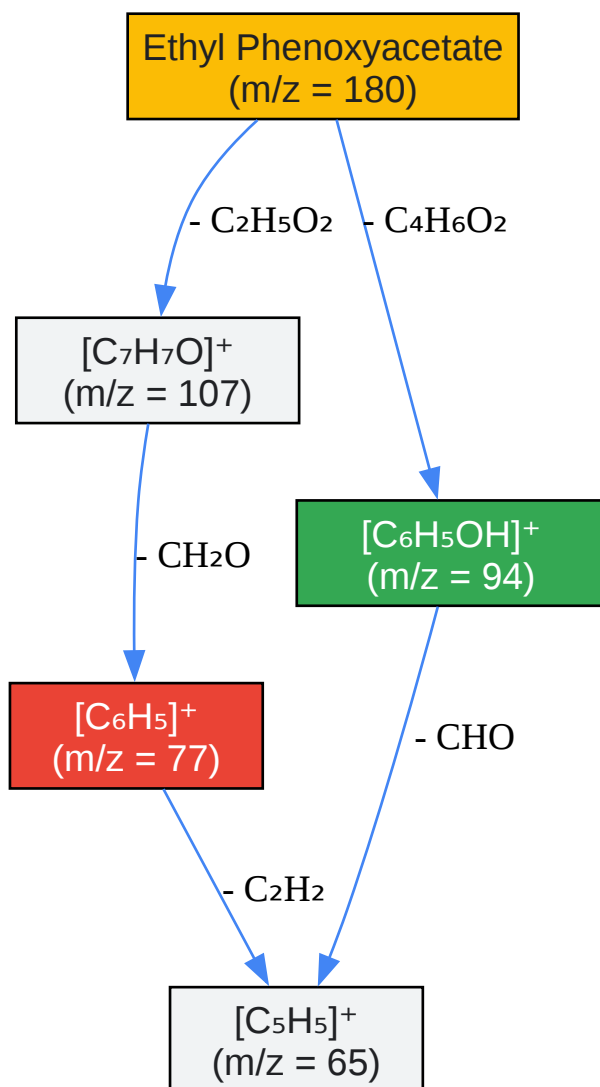
Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment Structure
180	Moderate	[M] ⁺ (Molecular Ion)
107	High	[C ₇ H ₇ O] ⁺ (Phenoxy-methyl radical cation)
94	High	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
65	Moderate	[C ₅ H ₅] ⁺

Visualizations



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Caption: Experimental workflow for the identification of **ethyl phenoxyacetate** by GC-MS.



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Caption: Proposed fragmentation pathway for **ethyl phenoxyacetate** in EI-MS.

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